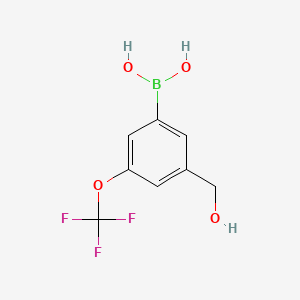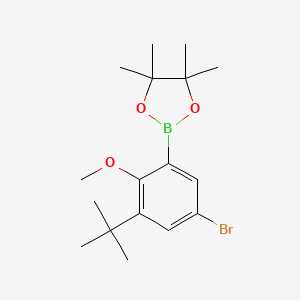
2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boronate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity. It is often used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-3-(tert-butyl)-2-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and a suitable base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under inert conditions, usually at room temperature, to yield the desired boronate ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronate ester group can be oxidized to form boronic acids or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Major Products
Substitution: Products vary depending on the nucleophile used.
Coupling: Biaryl compounds are typically formed.
Oxidation: Boronic acids or boronate esters with different substituents.
Scientific Research Applications
2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As an intermediate in the development of drugs and therapeutic agents.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism involves the oxidative addition of the palladium catalyst to the boronate ester, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl bromoacetate
Uniqueness
2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester functional group, which provides versatility in various chemical reactions, particularly in cross-coupling reactions. Its structure allows for the formation of stable intermediates, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C17H26BBrO3 |
|---|---|
Molecular Weight |
369.1 g/mol |
IUPAC Name |
2-(5-bromo-3-tert-butyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H26BBrO3/c1-15(2,3)12-9-11(19)10-13(14(12)20-8)18-21-16(4,5)17(6,7)22-18/h9-10H,1-8H3 |
InChI Key |
IXDDAGJEQXWLQO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


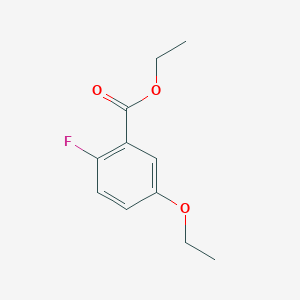
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)
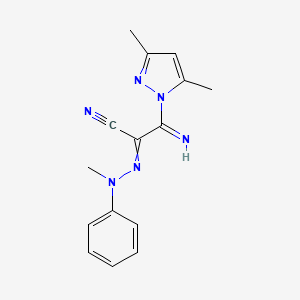
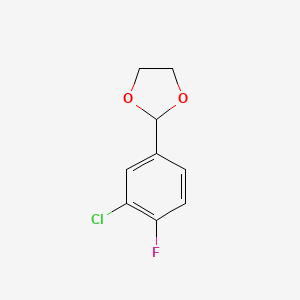

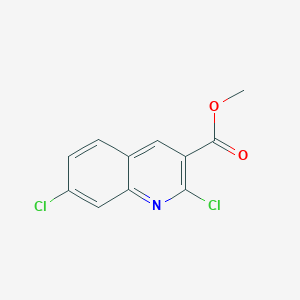

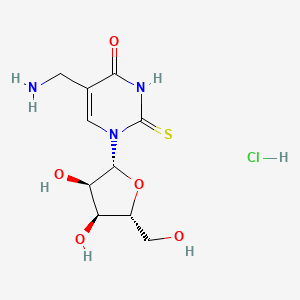
![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)

![2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy-](/img/structure/B14017625.png)
![(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B14017631.png)
